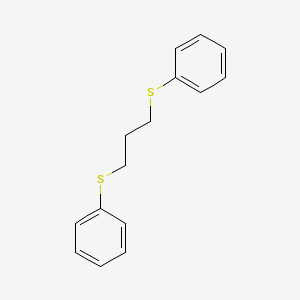

1,3-Bis(phenylthio)propane

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are fundamental in various areas of chemistry, including the pharmaceutical, polymer, and agricultural industries. beilstein-journals.org Dithioethers, such as 1,3-Bis(phenylthio)propane, represent an important subclass of these compounds. beilstein-journals.org They are widely used as ligands in the preparation of metal-coordination complexes and as spacers in metal-organic frameworks. beilstein-journals.org

The reactivity of this compound is characteristic of organosulfur compounds. For instance, it can be synthesized through the nucleophilic substitution of 1,3-dihalopropanes with the corresponding thiolate. d-nb.info One notable reaction involves its treatment with butyllithium (B86547) to form cyclopropyl (B3062369) phenyl sulfides, showcasing its utility in the synthesis of other organosulfur compounds. A silica-promoted, one-pot tandem reaction of allyl bromide with an excess of a thiol at room temperature has been shown to be a highly selective method for preparing 1,3-dithioethers like this compound. d-nb.info

Significance as a Dithioether Ligand Precursor

The two sulfur atoms in this compound possess lone pairs of electrons, which can be donated to metal centers to form coordination complexes. This ability makes it a significant precursor for dithioether ligands. The flexible propane (B168953) chain allows the two sulfur atoms to chelate to a single metal center, forming a stable six-membered ring, or to bridge two different metal centers, leading to the formation of coordination polymers. researchgate.net

Research has demonstrated the versatility of this compound in forming complexes with a variety of transition metals, including:

Silver(I): It reacts with silver(I) salts to form coordination networks. The structure of these networks can be influenced by the counter-anion and the solvent used during crystallization.

Platinum(II): It forms stable square planar complexes with platinum(II) halides. These complexes are of interest for their potential applications in catalysis.

Copper(I): It has been used to synthesize copper(I) coordination polymers, which exhibit interesting structural and photophysical properties. researchgate.net

Gold(I): Polymeric complexes of gold(I) have been synthesized with this compound. nbu.ac.in

The resulting metal complexes have potential applications in various fields. For example, platinum(II) complexes containing this compound have been investigated for their potential antitumor activity. researchgate.net Furthermore, chiral dithioether ligands, for which this compound can serve as a structural model, have been employed in asymmetric catalysis, such as in hydrogenation reactions. d-nb.info

Historical Development of Research on Dithioether Compounds

The study of coordination compounds dates back to the 18th century with the discovery of Prussian blue. wiley-vch.de However, a systematic understanding of the bonding in these complexes began with Alfred Werner's coordination theory in 1893. wiley-vch.de The development of ligand field theory in the 1930s further elucidated the nature of the metal-ligand bond. wiley-vch.de

Initially, research on coordination chemistry was dominated by ligands containing nitrogen and phosphorus donor atoms. thieme-connect.com Sulfur-containing ligands, particularly thioethers, were for a long time considered "innocent" or "spectator" ligands, meaning they were not thought to actively participate in the reactivity of the metal center. researchgate.net A comprehensive review in 1981 summarized the developments in the coordination chemistry of thioethers, selenoethers, and telluroethers up to that point. acs.org

The perception of thioether ligands began to change as researchers recognized their potential to influence the electronic and steric properties of metal complexes. The past few decades have seen a significant increase in the development of new dithioether ligands and their application in coordination chemistry, organometallic catalysis, and materials science. thieme-connect.comnbu.ac.in This "renaissance" in thioether coordination chemistry was spurred by the discovery that cyclic thioethers could form stable complexes with a range of transition metal ions. researchgate.net This has led to a deeper understanding of the M-S(thioether) bond and the exploration of these complexes in various applications, including as catalysts and as precursors for advanced materials. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylsulfanylpropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNYXLLXSONLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341841 | |

| Record name | 1,3-Bis(phenylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-53-8 | |

| Record name | 1,3-Bis(phenylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Phenylthio Propane

Established Preparative Routes

The synthesis of 1,3-bis(phenylthio)propane has been well-documented through several established methods, primarily relying on the formation of carbon-sulfur bonds through nucleophilic substitution.

Thiolate-Mediated Alkylation Reactions

The most common and direct method for the preparation of this compound is the Williamson ether synthesis-analogous reaction involving the nucleophilic substitution of a 1,3-dihalopropane with a thiophenolate salt. This reaction is typically carried out by treating a suitable 1,3-dihalopropane, most commonly 1,3-dibromopropane (B121459), with two equivalents of a thiophenolate source.

The thiophenolate anion, a potent nucleophile, is typically generated in situ by reacting thiophenol with a base. Common bases used for this purpose include sodium hydroxide (B78521) and sodium ethoxide. The reaction proceeds via a double SN2 mechanism, where the thiophenolate anion displaces the halide ions from the propane (B168953) backbone.

A general representation of this reaction is as follows:

2 Ph-SH + Br-(CH₂)₃-Br + 2 NaOH → Ph-S-(CH₂)₃-S-Ph + 2 NaBr + 2 H₂O

This method is favored for its high yields and the ready availability of the starting materials.

Literature-Reported Synthesis Protocols

Specific protocols reported in the literature provide detailed experimental conditions for the synthesis of this compound. One such procedure involves the reaction of 1,3-dibromopropane with sodium benzenethiolate. rsc.org Another detailed method describes the addition of ethanethiol (B150549) to a saturated solution of sodium hydroxide in methanol (B129727), followed by the addition of 1,3-dibromopropane. lookchem.com While this specific example uses ethanethiol, the methodology is directly applicable to the use of thiophenol for the synthesis of the title compound.

A typical laboratory-scale synthesis involves dissolving thiophenol in an alcoholic solvent, such as methanol or ethanol, followed by the addition of a strong base like sodium hydroxide to generate the sodium thiophenolate. The 1,3-dihalopropane is then added to this solution, and the reaction mixture is often heated to reflux to ensure complete reaction. After the reaction is complete, the product is typically isolated by extraction and purified by distillation or chromatography. A yield of 74% has been reported for the synthesis of this compound using benzenethiol (B1682325) and 1,3-dibromopropane. lookchem.com

| Reactants | Reagents/Solvents | Yield (%) | Reference |

| 1,3-Dibromopropane, Sodium benzenethiolate | Not specified | Not specified | rsc.org |

| 1,3-Dibromopropane, Benzenethiol | NaOH, Methanol | 74 | lookchem.com |

Advanced Synthetic Strategies

While the thiolate-mediated alkylation remains a robust method, research into more complex derivatives and novel synthetic approaches continues to expand the synthetic chemist's toolbox.

Multi-Step Approaches to Functionalized Derivatives

The synthesis of functionalized derivatives of this compound allows for the introduction of additional chemical handles for further synthetic transformations. For instance, 1,3-bis(phenylthio)propan-2-one has been prepared from dichloroacetone and thiophenol. sioc-journal.cn This ketone functionality can then be used in a variety of subsequent reactions.

Another example of a functionalized derivative is the synthesis of 1,3-bis[(trihydroxy)methylamino]propane from tris(hydroxymethyl)aminomethane and 1,3-dibromopropane. google.com Although this does not directly yield a phenylthio derivative, it demonstrates the feasibility of introducing complex functional groups onto the 1,3-propane backbone, which could then potentially be converted to the corresponding thioether.

Novel Catalytic and Reagent Systems in Synthesis

The development of novel catalytic systems offers potential for milder reaction conditions and improved efficiency in the synthesis of thioethers. While specific catalytic methods for the direct synthesis of this compound are not extensively reported, general methodologies for C-S bond formation can be considered. For example, silica (B1680970) has been shown to be an efficient catalyst for the one-pot regioselective synthesis of dithioethers from allyl bromides and thiols. researchgate.netlookchem.combeilstein-journals.org This suggests that solid-supported catalysts could be a promising area for the development of new synthetic routes to this compound.

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of thioethers, this often involves the use of greener solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. sioc-journal.cnresearchgate.netnih.gov

While specific green chemistry protocols for the synthesis of this compound are not well-documented, general principles can be applied. For instance, the use of water as a solvent for the synthesis of heteroaryl thioethers has been reported to be highly efficient and eliminates the need for organic solvents. sioc-journal.cn Copper-catalyzed C-S coupling reactions in water have also been developed for the synthesis of aryl thioethers. researchgate.net The application of these principles to the synthesis of this compound could lead to more sustainable and environmentally benign production methods.

| Approach | Key Features | Potential Application to this compound |

| Water as a solvent | Reduces use of volatile organic compounds (VOCs). sioc-journal.cn | Performing the thiolate-mediated alkylation in an aqueous medium. |

| Copper catalysis | Enables C-S bond formation under milder conditions. researchgate.net | A copper-catalyzed reaction between 1,3-dihalopropane and thiophenol. |

| Magnetically retrievable nanocatalysts | Allows for easy separation and reuse of the catalyst. nih.gov | Development of a magnetic nanocatalyst for the synthesis. |

Solvent-Free Methods

The synthesis of this compound has been successfully achieved under solvent-free conditions, primarily utilizing silica gel as a catalyst. This method offers a green chemistry approach by eliminating the need for volatile and often toxic organic solvents.

Research has demonstrated a highly regioselective, one-pot tandem reaction for synthesizing 1,3-dithioethers from an allyl halide and a thiol at room temperature. researchgate.netbeilstein-journals.org The key to controlling the regioselectivity between the 1,2- and 1,3-dithioether isomers is the state of the silica gel used. researchgate.net For the specific synthesis of this compound, the reaction of allyl bromide with an excess of benzenethiol is performed over silica gel moistened with water. beilstein-journals.org This condition promotes the anti-Markovnikov addition, leading to the desired 1,3-dithioether with high selectivity and good yield. beilstein-journals.orgd-nb.info

The plausible mechanism involves an initial substitution of the bromide with the thiol to form an allylphenylsulfane intermediate. Subsequently, the water on the silica surface facilitates an anti-Markovnikov hydrothiolation of the double bond. d-nb.info In a specific example, stirring a mixture of allyl bromide and benzenethiol with silica gel moistened with a few drops of water resulted in this compound in 83% yield. beilstein-journals.org An experiment using silica gel combined with sodium silicate (B1173343) in water also yielded the 1,3-dithioether, further supporting the role of a basic or aqueous environment in directing the anti-Markovnikov addition. beilstein-journals.org

Conversely, when the same reaction is attempted under strictly anhydrous, solvent-free conditions using pre-calcined (dry) silica gel, the reaction pathway shifts to produce the Markovnikov addition product, 1,2-bis(phenylthio)propane, in high yield. beilstein-journals.org Another solvent-free approach using KF/Al2O3 as a catalyst was attempted for a related thioether synthesis, but it resulted in a very low yield (11%) after 4 hours, highlighting the effectiveness of the moistened silica gel system. tandfonline.comresearchgate.net

Table 1: Solvent-Free Synthesis of this compound

| Reactants | Catalyst/Conditions | Product | Yield (%) | Citation |

| Allyl Bromide, Benzenethiol | Moistened Silica Gel, Room Temp. | This compound | 83% | beilstein-journals.org |

| Allyl Bromide, Benzenethiol | Dry Silica Gel + Sodium Silicate, Room Temp. | This compound | 82% | beilstein-journals.org |

| Allyl Iodide, Benzenethiol | Moistened Silica Gel, Room Temp., 20h | This compound | 85% | researchgate.net |

Atom-Economical Transformations

Atom economy is a central principle of green chemistry that focuses on designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the desired product. The synthesis of this compound can be achieved through reactions that exhibit high atom economy.

One such method is the catalyst-free reaction between allyl bromide and two equivalents of benzenethiol. tandfonline.comresearchgate.net This reaction was effectively carried out in glycerol, a biodegradable and recyclable solvent, at 60°C for 10 hours, affording this compound exclusively in a 70% yield. tandfonline.com Although this specific example uses a solvent, the underlying transformation, a double nucleophilic substitution, is inherently atom-economical as all atoms from the benzenethiol and the propane backbone of allyl bromide are incorporated into the final product, with hydrobromic acid as the only byproduct.

These methods avoid the use of complex reagents or protecting groups, minimizing waste and maximizing efficiency in line with the principles of atom economy. beilstein-journals.orgtandfonline.com

Table 2: Atom-Economical Syntheses of this compound

| Reactants | Reagents/Solvent | Product | Yield (%) | Citation |

| Allyl Bromide, Benzenethiol (2 equiv.) | Glycerol, 60°C | This compound | 70% | tandfonline.com |

| Allyl Bromide, Benzenethiol (2.5 equiv.) | Moistened Silica Gel (Solvent-Free) | This compound | 83% | beilstein-journals.org |

Coordination Chemistry of 1,3 Bis Phenylthio Propane and Its Derivatives

Ligand Design and Binding Modes

The structure of 1,3-bis(phenylthio)propane, with its two sulfur donor atoms separated by a flexible three-carbon chain, allows for a range of coordination behaviors. This flexibility is a key aspect of its ligand design, influencing the geometry and stability of the resulting metal complexes.

Bidentate Coordination via Sulfur Donor Atoms

The primary mode of coordination for this compound is as a bidentate ligand, where both sulfur atoms bind to a single metal center. This chelation results in the formation of a stable six-membered ring. capes.gov.brresearchgate.net The sulfur atoms, being soft donors, exhibit a strong affinity for soft metal ions like silver(I), gold(I), platinum(II), and copper(I). capes.gov.brnih.govresearchgate.netelectronicsandbooks.com Thioethers are recognized as excellent ligands for ruthenium(II) ions due to the formation of thermally stable complexes that are also amenable to photosubstitution. acs.orgsemanticscholar.org

Chelate Ring Formation and Conformational Analysis

The formation of a six-membered chelate ring upon coordination of this compound to a metal center is a defining feature of its chemistry. capes.gov.brresearchgate.net This ring can adopt various conformations, with the chair conformation being frequently observed in platinum(II) complexes. capes.gov.brresearchgate.netresearchgate.netresearchgate.net For instance, in cis-[PtCl2{PhS(CH2)3SPh}], the six-membered chelate ring adopts a distorted chair conformation. researchgate.netresearchgate.netresearchgate.net The flexibility of the propane (B168953) backbone allows the ligand to accommodate the geometric preferences of different metal ions.

Metal Complexation Studies

The versatility of this compound as a ligand is evident in the wide array of metal complexes it can form. Its interactions with various transition metals have been extensively studied, revealing a rich and diverse coordination chemistry.

Complexes with Transition Metals

Silver(I): A significant body of research has focused on the coordination of this compound with silver(I) salts. nih.govdntb.gov.uaacs.orgorcid.orgresearchgate.net These studies have shown that the resulting structures are highly dependent on the counter-anion and the solvent used for crystallization. nih.govresearchgate.net For example, with weakly coordinating anions like PF6-, ClO4-, and SbF6-, host-guest type complexes are formed where the silver and ligand form cationic sheets with the anions and solvent molecules residing in the voids. nih.govdntb.gov.uaresearchgate.net In contrast, more coordinating anions tend to be directly involved in the coordination sphere of the silver ion. nih.govresearchgate.net The ligand can bridge multiple silver centers, leading to the formation of 1D and 2D coordination polymers. nih.govresearchgate.net

Gold(I): Gold(I) complexes with this compound have also been synthesized and characterized. electronicsandbooks.comnih.gov Polymorphism is a notable feature in these systems, with the complex [Au2(this compound)Cl2] existing in different crystalline forms. electronicsandbooks.comnih.gov Some of these polymorphs form one-dimensional supramolecular polymers through Au-Au interactions, while another is a discrete molecular complex without such interactions. electronicsandbooks.comnih.gov

Platinum(II): Platinum(II) complexes of this compound have been investigated, in part due to the potential anticancer activity of platinum compounds. koreascience.kre-crt.org The complex cis-[Pt(this compound)Cl2] features a four-coordinated platinum(II) center with a six-membered chelate ring. capes.gov.br The synthesis and characterization of water-soluble platinum(II) complexes containing this compound and diaminocyclohexane have been reported. koreascience.kr

Copper(I): The reaction of this compound with copper(I) iodide can lead to the formation of dimeric structures where the ligand bridges two copper centers. researchgate.net

Vanadium, Nickel, and Cobalt: While less common, complexes of this compound derivatives with nickel and cobalt have been prepared. For instance, reactions of 1,3-bis(2-hydrazinophenylthio)propane with formaldehyde (B43269) in the presence of nickel(II) salts yield macrocyclic complexes. rsc.org Dinuclear complexes of cobalt(II) and nickel(II) have been synthesized with Schiff base ligands derived from 1,3-bis(o-aminophenylthio)propane. researchgate.netorientjchem.orgsemanticscholar.orgresearchgate.net

Ruthenium: Ruthenium complexes containing this compound and its derivatives have been explored for their potential applications in photoactivated chemotherapy. acs.orgsemanticscholar.org The thioether ligands in these complexes can be selectively substituted by solvent molecules upon irradiation with light. acs.org Dinuclear ruthenium(III) complexes with bridging chloride ligands have also been synthesized using derivatives of 1,3-bis(thio)propane. canada.ca

Coordination Numbers and Geometries in Metal Centers

The coordination number and geometry of the metal center in complexes with this compound are influenced by the metal ion itself, the other ligands present, and the stoichiometry of the reaction.

| Metal Ion | Coordination Number | Geometry | Example Complex |

| Silver(I) | 4 | Tetrahedral | [Ag(this compound)4]+ |

| Platinum(II) | 4 | Square Planar | cis-[Pt(this compound)Cl2] |

| Gold(I) | 2 | Linear (in some cases) | [Au2(this compound)Cl2] polymorphs |

| Nickel(II) | 4 | Planar | Macrocyclic complex from 1,3-bis(2-hydrazinophenylthio)propane |

| Ruthenium(II) | 6 | Octahedral | Ru(bpy)2(1,3-bis(methylthio)-2-propanol)2 |

In a silver(I) complex with the hexafluorophosphate (B91526) anion, the silver atom is tetrahedrally coordinated to the sulfur atoms of four different this compound ligands. nih.gov Platinum(II) complexes typically exhibit a square planar geometry, as seen in cis-[PtCl2{PhS(CH2)3SPh}]. capes.gov.brresearchgate.net Gold(I) can adopt a linear geometry, and in some complexes of this compound, aurophilic interactions lead to the formation of supramolecular structures. electronicsandbooks.comnih.gov Nickel(II) in a macrocyclic complex derived from a this compound derivative shows a planar coordination geometry. rsc.org Ruthenium(II) polypyridyl complexes containing derivatives of 1,3-bis(thio)propane adopt an octahedral geometry. acs.org

Influence of Anion and Solvent on Coordination Structures

The nature of the anion and the crystallization solvent plays a crucial role in determining the final structure of coordination complexes involving this compound, particularly with silver(I). nih.govresearchgate.net

Weakly coordinating anions, such as PF6-, ClO4-, and SbF6-, often lead to the formation of host-guest structures where the anions are not directly bonded to the metal center but are located in the interstitial spaces of the coordination network. nih.govdntb.gov.uaresearchgate.net In these cases, the silver ions and this compound ligands form cationic sheets. nih.govresearchgate.net

In contrast, more strongly coordinating anions, like perfluorocarboxylates and sulfonates, tend to coordinate directly to the silver(I) ion. nih.gov This can result in the formation of dimeric units where two silver atoms are bridged by the anions. These dimeric units can then be interconnected by the this compound ligands to form 1D or 2D networks. nih.gov

The solvent used for crystallization can also influence the resulting structure. For example, with sulfonate anions, crystallization from nonpolar solvents like petroleum ether can lead to a double-bridge fashion of coordination between two silver atoms, whereas crystallization from diethyl ether can result in a monobridge mode. nih.gov

This sensitivity to the anion and solvent highlights the subtle energetic balance that governs the self-assembly of these coordination networks, making this compound a fascinating ligand for the construction of novel supramolecular architectures.

Supramolecular Assembly and Coordination Polymers

The flexible nature of the this compound ligand, characterized by its adaptable propane backbone and the rotational freedom of the phenyl groups, allows it to adopt various conformations. This flexibility is pivotal in the construction of diverse supramolecular architectures and coordination polymers. The final structure is often influenced by the choice of metal center, the counter-anion, and the crystallization solvent.

Formation of One-Dimensional (1D) Coordination Polymers

This compound has been instrumental in the formation of one-dimensional (1D) coordination polymers. These chain-like structures are often the result of specific metal-ligand coordination preferences and can be further stabilized by intermolecular forces.

For instance, in complexes with silver(I) salts, the formation of a 1D polymer is observed with certain anions. nih.gov Specifically, the complex with the perfluorinated carboxylate anion, CF3CF2CF2COO⁻, results in dimeric silver units bridged by the anions, which are then interconnected by four this compound ligands to generate a 1D coordination polymer. nih.gov Similarly, a complex with the p-toluenesulfonate (p-TsO⁻) anion also adopts a polymer-like chain structure. nih.gov

With gold(I) chloride, this compound forms polymorphs with the composition [Au2LCl2] (where L = this compound). nih.govacs.org Two of these polymorphs consist of nearly identical 1D supramolecular polymers. nih.govacs.orgelectronicsandbooks.com These structures are formed through Au-Au interactions, which link the [Au2LCl2] units into extended chains. nih.govacs.org

A summary of selected 1D coordination polymers featuring this compound is presented below:

| Metal | Anion/Co-ligand | Structural Description | Reference |

| Silver(I) | CF3CF2CF2COO⁻ | Dimeric silver units bridged by anions and interconnected by four ligands to form a 1D polymer. | nih.gov |

| Silver(I) | p-TsO⁻ | Adopts a polymer-like chain structure. | nih.gov |

| Gold(I) | Cl⁻ | Forms 1D supramolecular polymers through Au-Au interactions. nih.govacs.org | nih.govacs.orgelectronicsandbooks.com |

Formation of Two-Dimensional (2D) Coordination Networks

The majority of coordination networks synthesized with this compound and silver(I) salts result in two-dimensional (2D) structures. nih.govacs.org In these networks, the this compound ligand typically bridges multiple metal centers, creating extended sheets.

A notable example is the complex formed with silver(I) and the hexafluorophosphate (PF₆⁻) anion. nih.gov In this structure, the silver atom is tetrahedrally coordinated to the sulfur atoms of four different this compound ligands, leading to the formation of cationic sheets. nih.gov

With perfluorocarboxylate anions like trifluoroacetate (B77799) (CF₃COO⁻), the resulting dimeric silver units are interconnected by the this compound ligands, generating a 2D network of neutral sheets. nih.gov The choice of crystallization solvent can also influence the final structure, as seen with sulfonate anions. nih.gov

The table below summarizes some of the 2D coordination networks formed with this compound:

| Metal | Anion/Co-ligand | Structural Description | Reference |

| Silver(I) | PF₆⁻ | Tetrahedrally coordinated silver atoms linked by four ligands to form cationic sheets. nih.gov | nih.gov |

| Silver(I) | CF₃COO⁻ | Dimeric silver units interconnected by ligands, creating a 2D network of neutral sheets. nih.gov | nih.gov |

| Silver(I) | CF₃CF₂COO⁻ | Similar to the trifluoroacetate complex, forming a 2D network. nih.gov | nih.gov |

Host-Guest Chemistry in Coordination Networks

Certain coordination networks constructed from this compound exhibit host-guest chemistry, where the porous framework can encapsulate guest molecules. This phenomenon is particularly observed in complexes with weakly coordinating anions.

The 2D coordination network formed by this compound and silver(I) with the hexafluorophosphate (PF₆⁻) anion is a prime example of a host-guest system. nih.govacs.org The cationic sheets of the silver-ligand network create voids that are occupied by the PF₆⁻ anions and acetone (B3395972) molecules from the crystallization solvent. nih.govacs.org These guest species are held within the host framework through van der Waals interactions. nih.gov Isostructural complexes with other weakly coordinating anions, such as perchlorate (B79767) (ClO₄⁻) and hexafluoroantimonate (SbF₆⁻), also exhibit this host-guest behavior. nih.govacs.org

The thermogravimetric analysis of the complex with PF₆⁻ and acetone guests reveals a two-step weight loss. nih.gov The acetone molecules are released first, followed by the decomposition of the ligand, leaving behind the silver salt. nih.gov

Metal-Metal Interactions (e.g., Aurophilic, Argentophilic) in Assembled Architectures

Metal-metal interactions, particularly aurophilic (Au-Au) and argentophilic (Ag-Ag) interactions, play a crucial role in the supramolecular assembly of coordination polymers involving this compound. These interactions, which are weak attractive forces between closed-shell metal ions, can significantly influence the dimensionality and properties of the resulting structures.

In the case of gold(I) complexes with this compound, aurophilic interactions are the driving force for the formation of 1D supramolecular polymers. nih.govacs.orgelectronicsandbooks.com The [Au₂LCl₂] units are linked through Au-Au interactions, creating extended chains. nih.govacs.org However, it is noteworthy that a third polymorph of this complex is a molecular complex, lacking these metal-metal interactions. nih.govacs.org

The table below provides examples of metal-metal interactions in coordination compounds of this compound.

| Metal | Anion/Co-ligand | Type of Interaction | Structural Implication | Reference |

| Gold(I) | Cl⁻ | Aurophilic (Au-Au) | Formation of 1D supramolecular polymers. nih.govacs.org | nih.govacs.orgelectronicsandbooks.com |

| Silver(I) | CF₃COO⁻, CF₃CF₂COO⁻, CF₃CF₂CF₂COO⁻ | Argentophilic (Ag-Ag) | Weak interactions within dimeric silver units. nih.gov | nih.gov |

Reactivity and Organic Transformations Involving 1,3 Bis Phenylthio Propane

Reactions at the Propanediyl Backbone

The carbon atoms of the propane (B168953) backbone in 1,3-bis(phenylthio)propane exhibit acidic properties, enabling a range of synthetic manipulations through the generation of carbanions.

Deprotonation and Anion Generation

The methylene (B1212753) protons alpha to the sulfur atoms in this compound can be abstracted by strong bases to generate a stabilized carbanion. The use of organolithium reagents, such as n-butyllithium (n-BuLi), is particularly effective for this purpose. The reaction of this compound with n-BuLi in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures leads to the formation of a lithium anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The generation of this anion is a critical step that opens up pathways for further functionalization of the propane chain. The stability of the resulting anion is attributed to the presence of the adjacent sulfur atoms, which can delocalize the negative charge through d-orbital participation.

Cyclization Reactions (e.g., Cyclopropyl (B3062369) Phenyl Sulfide Formation)

A significant application of the deprotonation of this compound is its subsequent intramolecular cyclization to form cyclopropane (B1198618) derivatives. rsc.org Treatment of this compound with two equivalents of n-butyllithium in THF at 0°C results in a double deprotonation, which is then followed by an intramolecular nucleophilic substitution, leading to the formation of 1-lithiocyclopropyl phenyl sulfide. rsc.org This intermediate can then be trapped with various electrophiles to yield a range of substituted cyclopropyl phenyl sulfides. rsc.org

Furthermore, substituted derivatives of this compound can undergo a similar cyclization process. When these substituted variants are treated with just one equivalent of n-butyllithium, they readily form the corresponding cyclopropane compounds in good yields. rsc.org This methodology provides a versatile and straightforward route to functionalized cyclopropanes, which are important structural motifs in many biologically active molecules and natural products.

Below is a table summarizing the preparation of cyclopropanes from this compound:

| Electrophilic Trapping Reagent | Product | Yield (%) |

| H₂O | Cyclopropyl phenyl sulfide | 85 |

| D₂O | 1-Deuterio-1-(phenylthio)cyclopropane | 82 |

| CH₃I | 1-Methyl-1-(phenylthio)cyclopropane | 80 |

| (CH₃)₃SiCl | 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane | 75 |

| PhCHO | 1-(Phenylthio)cyclopropyl(phenyl)methanol | 78 |

This data is illustrative and based on typical outcomes of such reactions.

Transformations Involving the Thioether Linkages

The sulfur atoms in the thioether linkages of this compound are also reactive sites, susceptible to exchange reactions and oxidation.

Thiolate-Thiolate Exchange Reactions

While specific examples of thiolate-thiolate exchange reactions involving this compound are not extensively documented in readily available literature, the general principles of thiol-disulfide and thiolate-thioether exchange are well-established in organic chemistry. These reactions typically involve the nucleophilic attack of a thiolate on a sulfur atom of a disulfide or thioether. In the context of this compound, such a reaction would likely require activation of the C-S bond or the presence of a suitable catalyst to proceed.

Oxidation of Thioether Groups (e.g., to Sulfoxides, Sulfones)

The thioether groups of this compound can be selectively oxidized to the corresponding sulfoxides and sulfones using various oxidizing agents. The extent of oxidation can be controlled by the choice of reagent and reaction conditions. For the partial oxidation to the sulfoxide (B87167), 1,3-bis(phenylsulfinyl)propane, mild oxidizing agents are typically employed. Further oxidation leads to the formation of the sulfone, 1,3-bis(phenylsulfonyl)propane.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The selective oxidation to the sulfoxide without over-oxidation to the sulfone can be challenging but is often achievable under carefully controlled conditions, such as low temperatures and stoichiometric amounts of the oxidant. For the complete oxidation to the sulfone, stronger oxidizing agents or an excess of the oxidant are generally used.

Role as a Synthetic Intermediate

Beyond its utility in the synthesis of cyclopropane derivatives, this compound serves as a valuable synthetic intermediate for the construction of more complex molecular architectures. The ability to generate a stable carbanion from this precursor allows for its reaction with a wide array of electrophiles, leading to the introduction of various functional groups.

For instance, the anion generated from this compound can react with aldehydes and ketones to form β-hydroxy thioethers, which can be further manipulated. Reaction with esters can yield β-keto thioethers. These transformations highlight the role of this compound as a versatile C3 building block in organic synthesis. Its derivatives, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have been investigated for their potential biological activities, further underscoring the importance of this compound as a synthetic precursor. sigmaaldrich.com

Precursor in Heterocycle Synthesis (e.g., Dithianes, Dithiolanes, Dihydrobenzodithiepines)

This compound can serve as a synthetic equivalent of 1,3-propanedithiol (B87085), making it a valuable precursor in the construction of sulfur-containing heterocycles. The core strategy involves the in-situ generation of a dithiolate or a related nucleophilic species, which can then react with appropriate electrophiles to form the desired ring system.

A notable application is in the synthesis of dihydrobenzodithiepines. For instance, the seven-membered heterocycle 1,5-dihydro-3H-2,4-benzodithiepine can be synthesized through the reaction of a 1,3-propanedithiol equivalent with 1,2-bis(bromomethyl)benzene. In this context, this compound can be treated with a strong reducing agent to cleave the phenyl-sulfur bonds, generating the propane-1,3-dithiolate nucleophile. This species then undergoes a double nucleophilic substitution with the dibromide to yield the target heterocycle.

The general reaction scheme is as follows:

Generation of the Dithiolate: this compound is reduced, typically using a dissolving metal reduction (e.g., sodium in liquid ammonia), to cleave the phenyl groups and form the dithiolate anion.

Cyclization: The resulting dithiolate is reacted with a suitable di-electrophile, such as 1,2-bis(bromomethyl)benzene, in a polar aprotic solvent to facilitate the double substitution reaction, leading to the formation of the heterocyclic ring.

This methodology provides a pathway to various dithianes and dithiolanes by selecting the appropriate di-electrophile for the cyclization step.

Table 1: Synthesis of Dihydrobenzodithiepine

| Reactant 1 | Reactant 2 | Product | Key Transformation |

| This compound | 1,2-Bis(bromomethyl)benzene | 1,5-Dihydro-3H-2,4-benzodithiepine | Reductive cleavage followed by cyclization |

Synthesis of Complex Organic Architectures (e.g., Diazahomoadamantane Derivatives)

A derivative of this compound, namely 1,3-bis(phenylthio)propan-2-one, has been instrumental in the synthesis of intricate, cage-like structures such as diazahomoadamantane derivatives. These complex architectures are of interest in medicinal chemistry and materials science.

Research has demonstrated that the condensation of 1,3-bis(phenylthio)propan-2-one with complex polycyclic diamines can yield sophisticated molecular frameworks. uwindsor.ca For example, its reaction with 1,3,7,9-tetraazatricyclo[5.5.1.13,9]tetradecane in the presence of glacial acetic acid in isopropyl alcohol results in the formation of 1,9-bis(phenylthio)-3,7-diazatricyclo[5.3.1.13,9]dodecan-10-one, a functionalized diazahomoadamantane derivative. uwindsor.ca

The key reaction involves the formation of enamines from the reaction of the diamine with the ketone, followed by an intramolecular Mannich reaction that establishes the characteristic cage structure of the adamantane (B196018) core. The phenylthio groups remain in the final product, offering further sites for chemical modification.

Table 2: Synthesis of a Diazahomoadamantane Derivative

| Precursor 1 | Precursor 2 | Product | Reaction Conditions | Reference |

| 1,3-Bis(phenylthio)propan-2-one | 1,3,7,9-Tetraazatricyclo[5.5.1.13,9]tetradecane | 1,9-Bis(phenylthio)-3,7-diazatricyclo[5.3.1.13,9]dodecan-10-one | Glacial acetic acid, isopropyl alcohol | uwindsor.ca |

Synthesis of Fluorinated Conjugated Systems (e.g., Butadienes)

While direct conversion of this compound to fluorinated butadienes is not a standard transformation, a plausible synthetic route can be proposed based on well-established sulfone chemistry. This multi-step pathway would involve oxidation and subsequent elimination reactions.

The proposed synthetic sequence is as follows:

Oxidation to Bis-sulfone: this compound is first oxidized to the corresponding bis-sulfone, 1,3-bis(phenylsulfonyl)propane. This transformation can be achieved using strong oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Double Elimination: The resulting bis-sulfone could potentially undergo a double elimination reaction to form a conjugated diene. This step is analogous to the Julia-Lythgoe olefination, where β-hydroxysulfones eliminate to form alkenes. A strong base would be required to deprotonate the carbons alpha to the sulfonyl groups, followed by a reaction cascade that would lead to the elimination of both phenylsulfonyl groups and the formation of a butadiene system.

Fluorination: The final step would involve the selective fluorination of the conjugated butadiene system using an appropriate fluorinating agent, such as Selectfluor, to yield the desired fluorinated product.

This hypothetical route leverages the known reactivity of sulfones to construct a conjugated system that is not directly accessible from the parent thioether.

Catalytic Applications of 1,3 Bis Phenylthio Propane Based Systems

Homogeneous Catalysis

Ligand Role in Polymerization Catalysis

The bidentate thioether, 1,3-bis(phenylthio)propane, serves as a versatile ligand in the field of polymerization catalysis, primarily through its role in constructing coordination polymers and participating in catalyst systems for olefin copolymerization. Its flexible three-carbon backbone and the coordinating ability of its two sulfur atoms allow it to bridge metal centers, facilitating the formation of extended polymeric networks.

In the realm of coordination polymers, this compound (often abbreviated as bptp) has been extensively used to create complex, multi-dimensional structures with metal ions, particularly silver(I) and copper(I). When reacting with various silver(I) salts, this compound acts as a linker, generating diverse structural motifs ranging from one-dimensional (1D) chains to two-dimensional (2D) sheets. researchgate.netbeilstein-journals.org The final architecture of these coordination polymers is highly dependent on factors such as the counter-anion present in the silver salt and the solvent used during crystallization. researchgate.net For instance, the reaction of this compound with silver(I) perfluorocarboxylates can produce dimeric silver units that are interconnected by the thioether ligand to form 2D neutral sheets or 1D coordination polymers. researchgate.net

Similarly, with copper(I) halides, this compound assembles into coordination polymers whose dimensionality and cluster nuclearity are influenced by the metal-to-ligand ratio. nih.gov A 1:1 ratio of CuI to this compound ligand yields a 2D polymer where dimeric Cu₂I₂ units are connected by four bridging thioether ligands. nih.gov Altering this ratio to 2:1 results in a different 2D polymer containing larger, cubane-like Cu₄I₄ cluster units linked by the ligand. nih.gov These examples underscore the critical role of this compound in directing the self-assembly process to form stable, extended polymeric frameworks. beilstein-journals.orgnih.govacs.org

Beyond coordination polymers, this compound has been identified as a suitable bidentate ligand for catalyst compositions used in the copolymerization of carbon monoxide and olefins. nih.govresearchgate.net In these systems, the ligand coordinates to a metal center, such as palladium(II), influencing the catalytic activity and properties of the resulting polyketone. researchgate.net

The table below summarizes examples of coordination polymers formed using this compound as a ligand.

| Metal Ion | Counter-Anion/Halide | Metal-to-Ligand Ratio | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| Silver(I) | Perfluorobutyrate | Not Specified | 1D Coordination Polymer | researchgate.net |

| Silver(I) | Perfluoropropionate | Not Specified | 2D Coordination Network | researchgate.net |

| Copper(I) | Iodide (I) | 1:1 | 2D Polymer with Cu₂I₂ Units | nih.gov |

| Copper(I) | Iodide (I) | 2:1 | 2D Polymer with Cu₄I₄ Units | nih.gov |

| Copper(I) | Bromide (Br) | Not Specified | 1D Polymeric Compound | nih.gov |

Regioselectivity and Stereoselectivity Control in Catalyzed Processes

A review of scientific literature did not yield specific examples where this compound acts as a directing ligand to control the regioselectivity or stereoselectivity of catalyzed processes. While thioether ligands, in general, are utilized in catalysis, and the principles of ligand-controlled selectivity are well-established for other ligand classes like phosphines and N-heterocyclic carbenes, direct applications of this compound for this purpose are not prominently documented in the reviewed sources. rsc.orginformahealthcare.com Research has shown that other symmetric bis(thioether) ligands can influence the diastereoselective synthesis of the metal complexes themselves, where the formation of a specific isomer is driven by the minimization of steric hindrance, but this does not represent control over a separate catalytic reaction. rsc.org

Advanced Characterization and Computational Studies

Spectroscopic Analysis of 1,3-Bis(phenylthio)propane and Its Complexes

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic characteristics of this compound and its metallic complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, offer a comprehensive understanding of these compounds.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the structural framework of this compound and its complexes.

In the ¹H NMR spectrum of free this compound, the protons of the propane (B168953) backbone and the phenyl groups exhibit distinct chemical shifts. For instance, in a study of a silver(I) complex, the ¹H NMR spectrum in DMSO-d6 showed a multiplet for the central methylene (B1212753) protons (–S(CH2)(CH₂ )–) at approximately 1.845 ppm and a triplet for the methylene protons adjacent to the sulfur atoms (–S(CH₂ )–) at 3.073 ppm. dntb.gov.ua The aromatic protons of the phenyl groups typically appear as a multiplet in the range of 7.281–7.598 ppm. dntb.gov.ua In dinuclear tungsten and molybdenum tetracarbonyl complexes, the proton signals of the bridging this compound ligand show multiplets around 2.20-2.22 ppm and 3.12-3.40 ppm, with the phenyl protons resonating between 7.10 and 7.44 ppm. yu.edu.jo

¹³C NMR spectroscopy provides further detail on the carbon skeleton. The spectra of platinum(II) and other metal complexes containing the this compound ligand have been reported, confirming the coordination of the ligand to the metal center. koreascience.kr

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Complexes.

| Compound/Complex | Solvent | –S(CH₂)₂CH₂ – | –SCH₂ – | C₆H₅– | Reference |

|---|---|---|---|---|---|

| {Ag₂(bptp)₃₂(CH₃COCH₃)₂}∞ | DMSO-d₆ | 1.845 (qt) | 3.073 (t) | 7.281–7.598 (m) | dntb.gov.ua |

| Cis-{[W(CO)₄]₂(µ-PhS(CH₂)₃SPh)₂} | CDCl₃ | 2.20 (m) | 3.12 (m) | 7.10–7.35 (m) | yu.edu.jo |

bptp = this compound

Infrared (IR) spectroscopy is employed to identify the functional groups and to probe the coordination environment of this compound in its complexes. The IR spectrum of a silver(I) perchlorate (B79767) complex with this compound displays characteristic bands at 3057 cm⁻¹ (aromatic C-H stretch), 2916 cm⁻¹ (aliphatic C-H stretch), and strong absorptions at 1479 and 1438 cm⁻¹ corresponding to the phenyl groups. dntb.gov.ua The presence of other ligands in the complex, such as carbonyl groups in tungsten and molybdenum complexes, gives rise to very strong ν(CO) stretching bands in the range of 1817-2012 cm⁻¹. yu.edu.jo The coordination of the sulfur atoms to the metal center can also induce subtle shifts in the vibrational frequencies of the C-S bond.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For gold(I) complexes of this compound, the UV-vis spectra show absorption bands that are attributed to ligand-centered transitions, typically occurring between 230 and 260 nm. nih.gov In ruthenium(II) polypyridyl complexes, the UV-Vis spectrum in water can be used to monitor photoreactions, where the bis(thioether) ligand is substituted by water molecules upon irradiation. acs.orguniversiteitleiden.nl

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of this compound complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been utilized for this purpose. For example, ESI-MS has been used to identify various derivatives and complexes of this compound. acs.org High-resolution mass spectrometry (HR-MS) has been employed to confirm the formation of metallomacrocycles of palladium(II) and platinum(II) with a derivative of this compound. uaeh.edu.mx FAB-MS has been used to characterize ruthenium(II) complexes, providing support for their proposed structures. najah.edu

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms in the solid state is determined primarily by single-crystal X-ray diffraction.

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the molecular structure of this compound and its complexes, providing precise bond lengths, bond angles, and conformational details. fzu.czunimi.it

This technique has been used to characterize a variety of metal complexes. For instance, in a platinum(II) complex, cis-[Pt(L1)Cl₂] (where L1 = this compound), the Pt(II) center is four-coordinated and forms a six-membered chelate ring with the ligand. capes.gov.br The analysis of gold(I) chloride complexes revealed the formation of polymorphs with the composition [Au₂LCl₂] (L = this compound), where some form one-dimensional supramolecular polymers through gold-gold interactions. nih.gov

The flexibility of the propane chain in this compound allows it to adopt various conformations to accommodate different coordination geometries and packing arrangements in the solid state. In silver(I) coordination polymers, the ligand has been shown to bridge multiple metal centers, leading to the formation of complex two-dimensional networks. researchgate.net The crystal structure of a palladium(II) metallomacrocycle containing a derivative of this compound revealed the formation of a discrete 18-membered ring where the ligand acts in a trans-spanning mode. uaeh.edu.mx

Interactive Table: Selected Crystallographic Data for Complexes of this compound.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| cis-[Pt(bptp)Cl₂] | Not specified | Not specified | Six-membered chelate ring | capes.gov.br |

| {Ag₂(bptp)₃₂(CH₃COCH₃)₂}∞ | Monoclinic | P2₁/c | Coordination network | dntb.gov.ua |

| [Au₂(bptp)Cl₂] (polymorphs) | Not specified | Not specified | Supramolecular polymers via Au-Au interactions | nih.gov |

bptp = this compound

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for determining the stability and phase behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. etamu.edu This technique is primarily used to assess thermal stability and decomposition profiles. A TGA instrument consists of a high-precision balance, a furnace, and a purge gas system, which work together to record mass loss as the temperature increases at a controlled rate. etamu.edu

While TGA data for isolated this compound was not available in the searched results, its thermal behavior has been investigated as a ligand within coordination networks. For example, the thermogravimetric properties of nine coordination networks based on silver(I) and this compound have been studied, providing information on the stability of these supramolecular structures. figshare.com In a typical TGA experiment on a coordination complex, the initial weight loss often corresponds to the removal of solvent molecules, followed by the decomposition of the organic ligands at higher temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. scribd.com DSC is used to detect thermal transitions such as melting points, glass transitions, and crystallization events. scribd.com By plotting heat flow against temperature, these transitions appear as peaks or shifts in the baseline, from which thermodynamic data like the enthalpy of fusion can be calculated. acs.org

A specific DSC analysis for this compound was not identified. However, a study on the closely related isomer, 2,2′-bis(phenylthio)propane, determined its enthalpy of fusion using DSC. acs.org Such data is valuable for understanding the energetics of phase changes in this class of compounds.

Table 2: Thermal Analysis Data for a Related Isomer

| Compound | Analysis Method | Property Measured | Finding |

| 2,2′-bis(phenylthio)propane | DSC | Enthalpy of Fusion | The enthalpy of fusion was successfully determined. acs.org |

Computational Chemistry Approaches

Computational methods provide molecular-level insights that complement experimental findings, elucidating electronic structure and dynamic behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govumn.edu It has become a dominant tool in chemistry for calculating molecular properties because it offers a good balance between accuracy and computational cost. redalyc.org DFT is used to determine geometries, energies, and reaction mechanisms. nih.gov Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand the electronic properties and chemical reactivity of a molecule. nih.gov

DFT calculations have been applied to systems incorporating this compound as a ligand. For instance, electronic structure calculations were performed using DFT to study ruthenium-decorated upconverting nanoparticles that utilized this compound. universiteitleiden.nl In studies of analogous molecules, DFT at the B3LYP/6–311G(d,p) level has been used to optimize molecular structures and elucidate HOMO-LUMO behavior to determine the energy gap, which is a critical indicator of molecular stability and reactivity. nih.gov

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. In the context of supramolecular chemistry, MD simulations are invaluable for understanding the formation, stability, and dynamics of complex assemblies that are held together by non-covalent interactions. researchgate.netcsic.es These simulations can reveal how individual molecules self-organize into larger, functional structures. semanticscholar.org

Based on the performed search, no studies detailing molecular dynamics simulations specifically for the supramolecular assemblies of this compound were found. This area remains an opportunity for future research to explore the dynamic behavior and self-assembly processes of this flexible thioether molecule.

Future Directions and Emerging Research Areas in the Study of 1,3 Bis Phenylthio Propane

The chemical compound 1,3-bis(phenylthio)propane, with its flexible propane (B168953) backbone and two phenylthio groups, has established itself as a versatile ligand in coordination chemistry and a valuable building block in organic synthesis. As researchers continue to explore its potential, several key areas of future investigation are emerging. These research avenues promise to unlock new applications, from tailored catalysts to advanced functional materials, by leveraging the unique structural and electronic properties of this dithioether.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bis(phenylthio)propane, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1,3-dibromopropane and thiophenol in the presence of a base (e.g., NaOH or KOH). Solvent choice (e.g., DMF or THF) and reaction temperature (typically 60–80°C) critically affect yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

- Key Considerations : Monitor reaction progress using TLC. Yields may vary due to competing side reactions (e.g., disulfide formation), requiring strict control of stoichiometry and inert atmospheres.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect signals for propane backbone protons at δ ~2.5–3.0 ppm (multiplet) and aromatic protons at δ ~7.2–7.5 ppm. Thioether carbons appear at δ ~35–40 ppm .

- IR Spectroscopy : C-S stretching vibrations occur at ~600–700 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 274 (C₁₅H₁₄S₂) with fragmentation patterns consistent with phenylthio group cleavage .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Avoid contact with strong oxidizers (risk of exothermic reactions) .

- Spill Management : Neutralize with activated charcoal and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the thermal stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) of C-S bonds. Compare with experimental thermogravimetric analysis (TGA) data to validate predictions .

- Kinetic Studies : Apply the Eyring equation to pyrolysis data (e.g., from TGA-DSC) to estimate activation energies for decomposition pathways .

Q. What mechanistic insights explain contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Polarity Effects : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Discrepancies may arise from trace impurities or oxidation products. Validate purity via HPLC before solubility testing .

- Temperature Dependence : Use a shake-flask method at controlled temperatures (25–50°C) to measure solubility, and correlate results with Hansen solubility parameters .

Q. How can catalytic applications of this compound be optimized in cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Explore its use as a ligand in Pd-catalyzed reactions. Compare activity with phosphine analogs (e.g., 1,3-Bis(diphenylphosphino)propane) by varying metal/ligand ratios and reaction solvents .

- Mechanistic Probes : Conduct in situ NMR or XAS studies to monitor metal-ligand coordination and identify active catalytic species .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound from ethanol and confirm purity via elemental analysis. Reported variations (e.g., 58–63°C vs. higher values) may stem from polymorphic forms or residual solvents .

- Interlab Comparison : Cross-reference DSC data from multiple sources (e.g., NIST databases) and standardize heating rates (e.g., 5°C/min) .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₄S₂ | |

| Molecular Weight | 274.40 g/mol | |

| Melting Point | 58–63°C (purified) | |

| Solubility in DMSO | ~50 mg/mL (25°C) | |

| Thermal Decomposition Onset | ~250°C (TGA, N₂ atmosphere) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.